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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Hydroxy-4-(trifluoromethyl)pyridine (CAS No: 50650-59-4) is a pivotal heterocyclic

building block in the fields of medicinal chemistry and agrochemical synthesis.[1][2][3][4] Its

unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and

the versatile hydroxypyridine core, make it a valuable intermediate for developing novel

therapeutic agents and specialized chemicals.[5][6] Notably, it has been utilized in the

synthesis of selective allosteric agonists for the sphingosine phosphate receptor, a target

implicated in various biological processes, including cancer cell survival.[5][6]

This technical guide provides a comprehensive overview of the core physicochemical

properties of 2-Hydroxy-4-(trifluoromethyl)pyridine. Moving beyond a simple data sheet, this

document offers insights into the structural nuances, analytical methodologies for

characterization, and the chemical logic that underpins its behavior, empowering researchers to

utilize this compound with precision and confidence.

Molecular Structure and Tautomerism

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b044833?utm_src=pdf-interest
https://www.benchchem.com/product/b044833?utm_src=pdf-body
https://www.benchchem.com/product/b044833?utm_src=pdf-body
https://www.benchchem.com/product/b044833?utm_src=pdf-body
https://m.chemicalbook.com/ProductChemicalPropertiesCB0301509_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0301509.htm
https://www.fishersci.at/shop/products/2-hydroxy-4-trifluoromethyl-pyridine-98-thermo-scientific/p-7028436
https://cenmed.com/2-hydroxy-4-trifluoromethyl-pyridine-c09-0906-769/
https://www.hsppharma.com/apis-and-intermediates/2-hydroxy-4-trifluoromethyl-pyridine-cas.html
https://www.homesunshinepharma.com/sale-44899712-2-hydroxy-4-trifluoromethyl-pyridine-cas-50650-59-4.html
https://www.hsppharma.com/apis-and-intermediates/2-hydroxy-4-trifluoromethyl-pyridine-cas.html
https://www.homesunshinepharma.com/sale-44899712-2-hydroxy-4-trifluoromethyl-pyridine-cas-50650-59-4.html
https://www.benchchem.com/product/b044833?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A fundamental characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium

with their corresponding pyridone form.[7][8] For 2-Hydroxy-4-(trifluoromethyl)pyridine, this

equilibrium lies significantly toward the 4-(trifluoromethyl)pyridin-2(1H)-one tautomer.[9] This

preference is driven by the aromaticity of the pyridone ring and the thermodynamic stability of

the amide-like functionality.[8] The prevalence of the pyridone form is reflected in its IUPAC

name and is critical for understanding its reactivity, hydrogen bonding capabilities, and

spectroscopic signatures.[9]

The equilibrium can be influenced by the solvent environment; non-polar solvents may slightly

favor the hydroxypyridine form, while polar, protic solvents strongly favor the pyridone tautomer

through hydrogen bonding.[7][10]

Caption: Tautomeric equilibrium of the title compound.

Table 1: Chemical Identifiers and Structural Details

Identifier Value Source(s)

CAS Number 50650-59-4 [1][5][9][11][12]

Molecular Formula C₆H₄F₃NO [1][11][12][13][14]

Molecular Weight 163.10 g/mol [3][9][11][12][14]

IUPAC Name
4-(trifluoromethyl)-1H-pyridin-

2-one
[9]

Synonyms
4-(Trifluoromethyl)-2-pyridone,

4-(Trifluoromethyl)pyridin-2-ol
[3][5][6]

InChI Key
IKHLLNMSMFVTLP-

UHFFFAOYSA-N
[1][3][9][11]

| SMILES | O=C1C=C(C(F)(F)F)C=CN1 |[1][3][9][11] |

Physicochemical Properties
The physical properties of this compound are summarized below. These values are critical for

designing experimental conditions, including reaction setups, purification strategies, and
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formulation development.

Table 2: Summary of Physicochemical Properties
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Property Value Notes & Insights Source(s)

Appearance

White to light
yellow or light
orange crystalline
powder/solid.

The color may vary
slightly depending
on purity.

[1][5]

Melting Point 161-165 °C

A relatively sharp

melting range

indicates good purity.

This high melting point

is typical for crystalline

solids with strong

intermolecular

hydrogen bonding

potential (amide

dimers).

[1][5][6][11][13]

Boiling Point 221.2 ± 40.0 °C

This is a predicted

value; thermal

decomposition may

occur at elevated

temperatures.

Vacuum distillation is

recommended for

purification if

necessary.

[1][13]

Solubility Soluble in methanol.

Solubility in other

polar organic solvents

like DMSO and DMF

is expected. Its

polarity suggests

limited solubility in

non-polar solvents like

hexanes.

[1][2][3][5][13]
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| pKa | 10.76 ± 0.10 | This predicted value reflects the acidity of the N-H proton in the pyridone

tautomer. The electron-withdrawing CF₃ group makes it more acidic than unsubstituted 2-

pyridone (pKa ≈ 11.6).[1][7][13] |

Analytical and Spectroscopic Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of

2-Hydroxy-4-(trifluoromethyl)pyridine. The following section details standard protocols and

the rationale behind them.
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Physicochemical Characterization Workflow

Sample of
2-Hydroxy-4-(trifluoromethyl)pyridine

Purity Assessment
(RP-HPLC)

Structural Confirmation
(¹H, ¹³C, ¹⁹F NMR)

If >95% pure

Molecular Weight Verification
(HRMS)

Functional Group Analysis
(FT-IR)

Acidity Determination
(Capillary Electrophoresis)

Comprehensive Profile
Established

Click to download full resolution via product page

Caption: A typical workflow for the comprehensive characterization of the title compound.
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Purity Determination by High-Performance Liquid
Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of organic compounds due to its high

resolution and quantitative accuracy. A reverse-phase (RP-HPLC) method is ideal, as it

effectively separates the polar analyte from less polar or more polar impurities.

Experimental Protocol: RP-HPLC

Instrumentation: Standard HPLC system with a UV detector.[15]

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The C18

stationary phase provides excellent retention for moderately polar aromatic compounds.

Mobile Phase: An isocratic or gradient system of acetonitrile and water (both containing 0.1%

trifluoroacetic acid, TFA). A typical starting point is a 50:50 mixture. TFA is used to sharpen

peaks by ensuring the analyte and any basic impurities are protonated.

Flow Rate: 1.0 mL/min.

Detection: UV detection at 254 nm or 280 nm, where the pyridone chromophore is expected

to absorb.

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of

the mobile phase to create a 1 mg/mL stock solution. Further dilute as needed.[15]

Analysis: Inject 10 µL of the sample solution. Purity is determined by the area percentage of

the main peak relative to the total area of all observed peaks.

Structural Elucidation by Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information for structural confirmation. For this molecule, ¹H,

¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent,

such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred as it can help in observing

exchangeable protons like the N-H proton.

¹H NMR: Expected signals would include three distinct peaks in the aromatic region

corresponding to the protons on the pyridine ring, and a broader singlet for the N-H proton

(highly dependent on solvent and concentration).

¹³C NMR: Expect six distinct carbon signals. The signal for the carbon attached to the CF₃

group will appear as a quartet due to C-F coupling. The carbonyl carbon (C=O) will be the

most downfield signal.

¹⁹F NMR: This will show a sharp singlet corresponding to the three equivalent fluorine atoms

of the CF₃ group. The chemical shift provides confirmation of the electronic environment.[16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Experimental Protocol: FT-IR

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of

the sample or use an Attenuated Total Reflectance (ATR) accessory.

Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Bands:

~3100-3000 cm⁻¹: Aromatic C-H stretching.

~3000-2800 cm⁻¹: N-H stretching (can be broad).

~1650-1680 cm⁻¹: A strong C=O (amide) stretching band, confirming the pyridone

tautomer.

~1600, ~1480 cm⁻¹: C=C and C=N ring stretching vibrations.

~1100-1300 cm⁻¹: Strong C-F stretching vibrations from the CF₃ group.
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High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement, confirming the elemental

composition.

Experimental Protocol: HRMS

Instrumentation: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or

Orbitrap mass analyzer.

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or

acetonitrile.

Analysis: Infuse the sample into the mass spectrometer. The measured mass of the

protonated molecule [M+H]⁺ should be within 5 ppm of the calculated exact mass.

Calculated Exact Mass (C₆H₄F₃NO): 163.0245

Expected [M+H]⁺: 164.0318

Chemical Reactivity and Stability
Reactivity

The primary utility of 2-Hydroxy-4-(trifluoromethyl)pyridine in synthesis is as a nucleophile

and as a precursor to more reactive intermediates. The hydroxyl group (in the pyridinol form) or

the N-H group (in the pyridone form) can be alkylated or acylated.

A key transformation is its conversion to 2-chloro-4-(trifluoromethyl)pyridine.[17] This is a

crucial step as the chloro-substituent is an excellent leaving group, enabling subsequent

nucleophilic aromatic substitution reactions to build more complex molecules.

Chlorination Reaction Protocol

Reagents: 2-Hydroxy-4-(trifluoromethyl)pyridine, thionyl chloride (SOCl₂) or phosphorus

oxychloride (POCl₃).[17]
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Solvent: A high-boiling inert solvent like 1,2-dichloroethane or toluene. A catalytic amount of

dimethylformamide (DMF) is often added.[17]

Procedure: The compound is heated (refluxed) with an excess of the chlorinating agent until

the reaction is complete (monitored by TLC or HPLC).[17]

Workup: The reaction mixture is carefully quenched with ice water and neutralized. The

product is then extracted with an organic solvent.

Stability and Storage

Storage Conditions: The compound should be stored in a cool, dry place in a tightly sealed

container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption

and potential degradation.[1][3][13]

Incompatibilities: Store away from strong oxidizing agents.[3]

Conclusion
2-Hydroxy-4-(trifluoromethyl)pyridine is a well-defined crystalline solid whose chemical

behavior is dominated by its pyridone tautomeric form. Its key physicochemical features—high

melting point, moderate polarity, and defined spectroscopic profile—make it a straightforward

compound to handle and characterize. Understanding its tautomerism, reactivity, and the

robust analytical methods for its quality control are paramount for its successful application in

research and development, particularly in the synthesis of next-generation pharmaceuticals

and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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